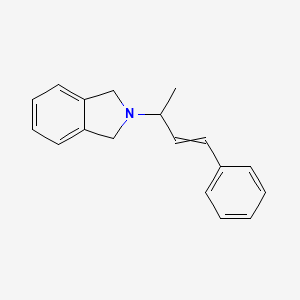
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group attached to a butenyl chain, which is further connected to a dihydroisoindole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method involves the initial formation of the 4-phenylbut-3-en-2-yl intermediate, which can be achieved through the reaction of benzaldehyde with acetone in the presence of a base to form 4-phenylbut-3-en-2-one . This intermediate is then subjected to a cyclization reaction with phthalimide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes, such as Lecitase™ Ultra, has been explored for the enantioselective hydrolysis of racemic intermediates, which can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-phenylbut-3-en-2-one, while reduction can produce 4-phenylbutane derivatives .
Scientific Research Applications
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, its structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: Shares the phenylbutenyl structure but lacks the isoindole moiety.
4-Phenylbut-3-en-2-yl acetate: An ester derivative with similar reactivity but different functional groups.
Benzylideneacetone: Another compound with a phenyl and butenyl structure, used in similar synthetic applications.
Uniqueness
2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole is unique due to the presence of the isoindole ring, which imparts additional reactivity and potential for interaction with biological targets. This structural feature distinguishes it from other similar compounds and enhances its utility in various research applications .
Properties
CAS No. |
63536-98-1 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-(4-phenylbut-3-en-2-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C18H19N/c1-15(11-12-16-7-3-2-4-8-16)19-13-17-9-5-6-10-18(17)14-19/h2-12,15H,13-14H2,1H3 |
InChI Key |
GQQGHICQWNBDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















